

Visualizing Single EB1 Molecules on Microtubules with TIRF Microscopy: Application Notes and Protocols

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Compound of Interest

Compound Name: *EB1 peptide*

Cat. No.: *B15541664*

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Introduction

End-binding protein 1 (EB1) is a key microtubule-associated protein (MAP) that plays a crucial role in regulating microtubule dynamics, a fundamental process in cell division, migration, and intracellular transport.[1][2] EB1 belongs to the family of plus-end tracking proteins (+TIPs) that specifically accumulate at the growing plus ends of microtubules.[3][4] Understanding the molecular mechanism of how EB1 recognizes and tracks these dynamic microtubule ends is essential for elucidating its function in cellular processes and for developing potential therapeutic interventions targeting microtubule-dependent pathways.

Total Internal Reflection Fluorescence (TIRF) microscopy is a powerful imaging technique ideal for visualizing single molecules with high signal-to-noise ratio.[5][6] This method selectively excites fluorophores in a very thin region (typically <100 nm) near the coverslip, minimizing background fluorescence from the bulk solution.[7][8] This characteristic makes TIRF microscopy exceptionally well-suited for studying the dynamics of proteins, such as EB1, interacting with microtubules immobilized on a glass surface.[9][10]

These application notes provide a detailed overview and protocols for visualizing single, fluorescently labeled **EB1 peptide** molecules on dynamic microtubules using TIRF microscopy.

Principle of the Assay

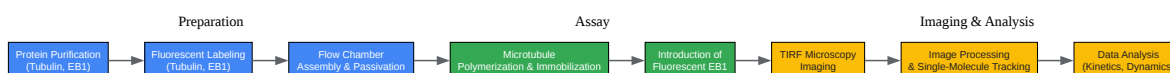
The experimental setup involves reconstituting the dynamic tracking of EB1 on microtubules in vitro.[4][11] Fluorescently labeled tubulin is polymerized to form microtubules, which are immobilized on a passivated glass surface within a flow chamber.[12][13] Subsequently, a solution containing fluorescently labeled EB1 protein is introduced into the chamber. Using TIRF microscopy, the binding, movement, and dissociation of individual EB1 molecules at the growing ends of microtubules can be observed in real-time.[3][9]

Key Applications

- **Characterizing EB1-Microtubule Interactions:** Quantify the binding affinity, dwell time, and tracking velocity of single EB1 molecules on microtubules.[3][9]
- **Investigating the Mechanism of +TIP Recruitment:** Study how EB1 recruits other +TIPs to the growing microtubule end.[9]
- **Screening for Modulators of EB1 Activity:** Identify and characterize small molecules or peptides that inhibit or enhance the interaction of EB1 with microtubules, which could be potential drug candidates.
- **Understanding the Role of Post-Translational Modifications:** Analyze the effect of modifications like phosphorylation on EB1's ability to bind and track microtubule ends.[3]

Experimental Workflow

The overall workflow for a single-molecule TIRF microscopy experiment to visualize EB1 on microtubules is as follows:



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Caption: Experimental workflow for single-molecule imaging of EB1 on microtubules.

Detailed Protocols

Protocol 1: Preparation of Fluorescently Labeled Tubulin and EB1

Materials:

- Purified tubulin (unlabeled)
- Purified EB1 protein
- Amine-reactive fluorescent dyes (e.g., Alexa Fluor 488 NHS ester, Cy5 NHS ester)
- Labeling buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)
- Size-exclusion chromatography column (e.g., Sephadex G-25)
- BRB80 buffer (80 mM PIPES, 1 mM MgCl₂, 1 mM EGTA, pH 6.8)
- Glycerol
- Liquid nitrogen

Procedure:

- Tubulin Labeling:
 1. Resuspend purified tubulin to a concentration of 2-5 mg/mL in labeling buffer.
 2. Add the amine-reactive fluorescent dye at a 10-20 fold molar excess to the tubulin.
 3. Incubate the reaction for 1 hour at 37°C in the dark.
 4. To select for active tubulin, polymerize the labeled tubulin by adding GTP (1 mM final concentration) and incubating at 37°C for 30 minutes.[\[12\]](#)
 5. Pellet the microtubules by centrifugation (e.g., 100,000 x g for 10 minutes at 37°C).

6. Resuspend the microtubule pellet in cold BRB80 buffer to induce depolymerization.
 7. Clarify the solution by centrifugation to remove any aggregates.
 8. The supernatant contains the active, fluorescently labeled tubulin. Determine the concentration and labeling efficiency via spectrophotometry.
 9. Aliquot the labeled tubulin, flash-freeze in liquid nitrogen, and store at -80°C.[\[12\]](#)
- EB1 Labeling:
 1. Dialyze purified EB1 protein against the labeling buffer.
 2. Add the amine-reactive fluorescent dye at a 3-5 fold molar excess to EB1.
 3. Incubate the reaction for 1 hour at 4°C in the dark.
 4. Separate the labeled EB1 from the free dye using a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., BRB80 with 10% glycerol).
 5. Determine the concentration and labeling efficiency of the fluorescent EB1.
 6. Aliquot the labeled EB1, flash-freeze in liquid nitrogen, and store at -80°C.

Protocol 2: In Vitro Reconstitution and TIRF Imaging

Materials:

- Silanized coverslips and microscope slides[\[13\]](#)
- Double-sided tape or parafilm to create flow chambers[\[14\]](#)[\[15\]](#)
- Biotin-PEG-silane and PLL-g-PEG for surface passivation
- Streptavidin
- Biotinylated anti-tubulin antibody (or biotinylated tubulin for polymerization)
- Blocking agent (e.g., κ -casein)[\[13\]](#)

- Fluorescently labeled tubulin (e.g., Cy5-tubulin)
- Unlabeled tubulin
- GTP
- Taxol (for stabilized microtubules, if needed)
- Fluorescently labeled EB1 (e.g., Alexa 488-EB1)
- Imaging buffer (BRB80 supplemented with an oxygen scavenger system, e.g., glucose oxidase, catalase, and glucose, and an ATP regeneration system if motor proteins are included)[16]

Procedure:

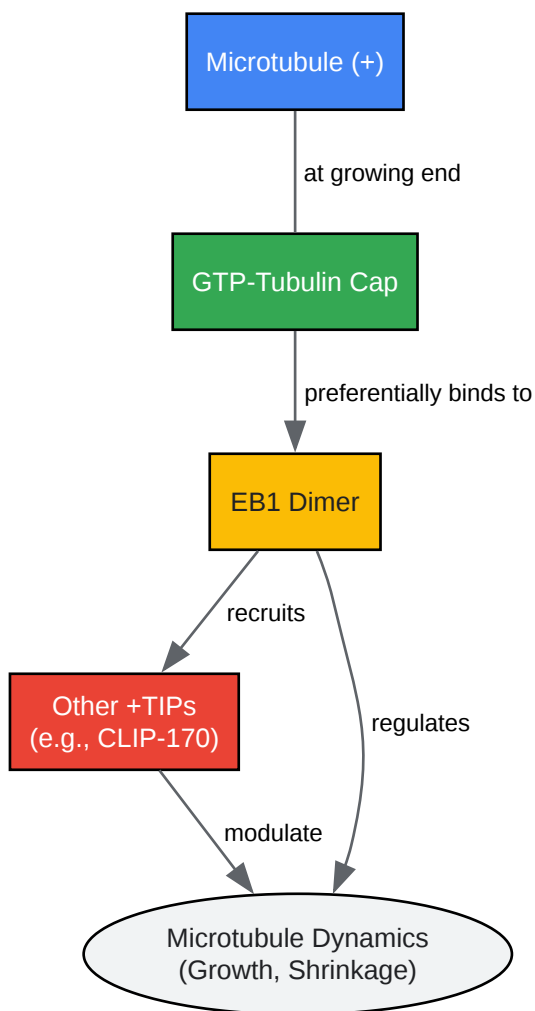
- Flow Chamber Assembly and Surface Passivation:
 1. Assemble flow chambers by affixing a coverslip to a microscope slide using double-sided tape or melted parafilm, creating channels of ~10-20 μ L volume.[14][15]
 2. To prevent non-specific protein binding, passivate the glass surface. A common method is to incubate the chamber with biotin-PEG-silane followed by streptavidin. Alternatively, use PLL-g-PEG.[13]
 3. Incubate with a blocking agent like κ -casein (0.5 mg/mL) for 5 minutes to further reduce non-specific binding.[13]
- Microtubule Polymerization and Immobilization:
 1. Prepare a polymerization mix containing a mixture of unlabeled tubulin and fluorescently labeled tubulin (e.g., 20 μ M total tubulin with 5-10% Cy5-tubulin) in imaging buffer supplemented with 1 mM GTP.
 2. Incubate the mix at 37°C for 15-30 minutes to allow for microtubule polymerization.
 3. To immobilize the microtubules, introduce biotinylated anti-tubulin antibody into the streptavidin-coated flow chamber and incubate for 5 minutes.

4. Gently flush the chamber with imaging buffer.
 5. Introduce the polymerized microtubules into the chamber and incubate for 5-10 minutes to allow them to bind to the surface.
 6. Gently wash with imaging buffer to remove unbound microtubules.
- Single-Molecule EB1 Imaging:
 1. Prepare a solution of fluorescently labeled EB1 (e.g., 5-50 nM Alexa 488-EB1) in imaging buffer.
 2. Introduce the EB1 solution into the flow chamber.
 3. Immediately begin imaging using a TIRF microscope equipped with appropriate lasers and filters for the chosen fluorophores.
 4. Acquire time-lapse image series with an exposure time of 50-200 ms per frame for a duration of several minutes.[\[17\]](#)[\[18\]](#)

Data Presentation and Analysis

The acquired image sequences can be analyzed to extract quantitative data on the behavior of single EB1 molecules. This typically involves single-particle tracking to determine trajectories, from which various parameters can be calculated.

Signaling and Interaction Pathway



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